molecular formula C18H19NO4 B2785674 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one CAS No. 847461-89-6

5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2785674
CAS No.: 847461-89-6
M. Wt: 313.353
InChI Key: ZNLGIOWPOQQIRO-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound classified as a dihydroquinolinone, supplied for research purposes. This compound is part of a structurally similar class of quinoline derivatives that have demonstrated significant potential in biomedical research, particularly in the field of oncology. Scientific literature indicates that analogues featuring the 5,6,7-trimethoxyquinoline core are investigated for their ability to inhibit tubulin polymerization . Tubulin is a critical protein in cell division, making it a valuable target for anticancer drug discovery . Compounds with this core structure have been shown to exert antiproliferative effects against various human cancer cell lines and can induce cell cycle arrest at the G2/M phase, a hallmark of tubulin-targeting agents . Researchers are exploring these mechanisms to develop novel therapeutic strategies. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

5,6,7-trimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-14-10-13-16(18(23-3)17(14)22-2)12(9-15(20)19-13)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLGIOWPOQQIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antibacterial, antifungal, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N1O3C_{17}H_{19}N_{1}O_{3}. The compound features a quinoline core with three methoxy groups and a phenyl substituent, which contribute to its biological activities.

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant inhibitory effects on cell proliferation in human cancer cell lines such as A549 (lung cancer), HL-60 (leukemia), and MCF-7 (breast cancer).

Cell LineIC50 Value (µM)Reference
A54925.0
HL-6030.0
MCF-715.0

The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups at positions 5, 6, and 7 enhances the cytotoxicity of this compound.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa20.0

These findings indicate that the compound may serve as a potential lead for developing new antibacterial agents.

Antifungal Activity

In antifungal assays, this compound exhibited notable activity against various fungal species.

Fungal StrainMIC (µg/mL)Reference
Candida albicans15.0
Aspergillus niger10.0

The antifungal activity suggests that this compound could be useful in treating fungal infections.

Antiviral Activity

Research into the antiviral properties of this compound indicates potential effectiveness against viruses such as H1N1 and HIV.

VirusIC50 Value (µM)Reference
H1N130.0
HIV20.0

The compound's ability to inhibit viral replication highlights its potential as an antiviral agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways related to cell survival and proliferation.

Case Studies

Case Study 1: Cytotoxicity in MCF-7 Cells

A study conducted by Lu et al. demonstrated that treatment with this compound resulted in a significant reduction in viable MCF-7 cells after exposure to concentrations as low as 6 µM for 24 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to control groups.

Case Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated an MIC of 12.5 µg/mL. This suggests that it may be effective in treating infections caused by antibiotic-resistant strains.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity
Quinoline derivatives, including 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one, have demonstrated promising antiviral properties. Research indicates that these compounds exhibit activity against several viruses such as dengue virus, Zika virus, and avian influenza virus. Recent studies have also pointed to their potential effectiveness against COVID-19 due to their ability to inhibit viral replication pathways .

1.2 Anticancer Properties
The compound has been investigated for its anticancer effects. Quinoline derivatives are known to induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer lines. The mechanisms often involve the modulation of cell cycle progression and the induction of reactive oxygen species (ROS) leading to cell death .

1.3 Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Synthesis and Derivative Development

2.1 Synthetic Methods
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). One notable method involves a one-pot synthesis using readily available starting materials under mild conditions. This approach enhances yield while minimizing waste and the use of hazardous solvents .

Table 1: Summary of Synthesis Methods

MethodConditionsYield (%)References
One-pot MCRMild conditions63–97
Reflux with catalystsVariesHigh
Microwave-assisted synthesisRapid heatingModerate

3.1 Mechanistic Insights
Studies have explored the mechanisms by which this compound exerts its biological effects. For instance, its antiviral activity is linked to the inhibition of viral entry and replication within host cells. Similarly, its anticancer effects are associated with the induction of apoptosis through mitochondrial pathways .

Case Study: Antiviral Efficacy Against COVID-19
A recent investigation into the antiviral properties of this compound highlighted its potential against SARS-CoV-2. The study employed in vitro assays to assess viral load reduction in infected cells treated with varying concentrations of the compound. Results indicated a significant decrease in viral replication at higher doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The dihydroquinolinone scaffold is highly modular, with substitutions at positions 4, 5, 6, 7, and 8 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Substituents Key Properties/Activities References
5,6,7-Trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one 4-Ph, 5,6,7-OMe High lipophilicity (predicted); potential CNS activity due to methoxy groups enhancing membrane permeability.
5,6,8-Trichloro-4-phenyl-3,4-dihydroquinolin-2(1H)-one 4-Ph, 5,6,8-Cl Electron-withdrawing Cl groups may reduce bioavailability; synthetic route involves halogenation .
(E)-6-(1-((4H-1,2,4-triazol-4-yl)imino)ethyl)-1-benzyl-3,4-dihydroquinolin-2(1H)-one 1-Bn, 6-triazole-iminoethyl CNS-active; melting point 246–247°C, 74% yield. Triazole moiety enhances hydrogen bonding and receptor affinity .
4-(2-Thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 4-thienyl Thiophene’s π-electron system may alter binding kinetics compared to phenyl; used in photochemical studies .
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one 8-NH2, 6-Me Amino group increases solubility; building block for antidepressants (e.g., FST model in ) .
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 7-OH Hydroxy group enables hydrogen bonding; lower lipophilicity than methoxy analogs .

Pharmacological Profiles

  • Receptor Binding: Triazole-containing derivatives (e.g., compound 3f in ) exhibit strong 5-HT1A receptor affinity (Ki = 1.68 nM for compound 10g), comparable to serotonin . The trimethoxy-phenyl analog may similarly target monoamine receptors due to its aromaticity and electron-rich substituents.
  • Antidepressant Activity: Ring-opened derivatives (e.g., 10a–m in ) show reduced activity compared to intact dihydroquinolinones, underscoring the importance of the rigid core .
  • Synthetic Challenges : Methoxy groups require protection/deprotection strategies during synthesis, whereas halogenated analogs (e.g., 5,6,8-Trichloro- ) are synthesized via direct electrophilic substitution .

Physicochemical Properties

  • Lipophilicity : Methoxy groups increase logP values, enhancing blood-brain barrier penetration. For example, triazole derivatives with hydrophobic substituents (e.g., benzyl) have higher melting points (~246°C) due to crystalline packing .
  • Solubility: Amino- or hydroxy-substituted derivatives (e.g., 8-amino-6-methyl-) exhibit improved aqueous solubility, making them suitable for oral formulations .

Q & A

Q. What are the established synthetic routes for 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one?

The synthesis of this scaffold typically involves cyclization and functionalization steps. For analogs, methods include:

  • Reductive amination : For example, coupling intermediates like 1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinoline with thiophene-2-carboximidamide derivatives under argon, yielding products with >95% HPLC purity .
  • Catalytic annulation : Photoredox cyclization of N-arylcinnamamides with aldehydes or boronic acids provides regioselective alkyl-substituted derivatives .
  • Multi-step functionalization : Methoxy groups can be introduced via nucleophilic substitution or protected during synthesis, as seen in 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives .

Q. How is the structural integrity of this compound validated?

Key techniques include:

  • 1H NMR and ESI-MS : Used to confirm molecular structure, purity (>95%), and substituent positions. For example, tert-butyl-protected intermediates show characteristic peaks for methoxy and phenyl groups .
  • Chromatography : Flash column chromatography (e.g., Biotage systems) and HPLC ensure purity, especially after salt formation (e.g., dihydrochloride derivatives) .

Q. What solvents and reaction conditions optimize yield for intermediates?

  • Polar aprotic solvents : DMF or THF with K₂CO₃ for alkylation reactions (e.g., introducing piperidine/pyrrolidine side chains) .
  • Mild reducing agents : NaBH₄ or LiAlH₄ for nitro-to-amine conversions, achieving yields >70% .
  • Acidic workup : HCl in methanol for salt formation, critical for improving solubility in biological assays .

Advanced Research Questions

Q. How do methoxy substitutions at positions 5, 6, and 7 influence biological activity?

Methoxy groups enhance steric bulk and electron-donating effects, impacting target binding. For example:

  • Selectivity for nNOS : Analogous compounds with 6,7-dimethoxy groups showed 100-fold selectivity over eNOS due to hydrophobic pocket interactions .
  • Anticancer activity : Trimethoxy-substituted derivatives exhibit improved VEGFR2 inhibition (IC₅₀ < 50 nM) compared to mono-methoxy analogs .
  • SAR studies : Systematic replacement with halogens or hydroxyl groups can modulate potency, as seen in brominated quinolinones .

Q. What computational strategies predict binding modes to targets like VEGFR2 or nNOS?

  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with kinase domain residues in VEGFR2) .
  • Molecular dynamics (MD) : Simulates stability of ligand-protein complexes over 100 ns, revealing critical binding motifs like the 4-phenyl group’s role in hydrophobic anchoring .
  • Pharmacophore modeling : Guides design by aligning methoxy groups with enzymatic active sites, as demonstrated in selective nNOS inhibitors .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Use recombinant enzymes (e.g., Baculovirus-expressed iNOS/eNOS/nNOS) under uniform conditions to minimize variability .
  • Structural analogs : Compare with brominated or chlorinated derivatives (e.g., 6-bromo analogs show 10-fold higher anticancer activity than chloro counterparts) .
  • Metabolic stability testing : Liver microsome assays assess whether conflicting in vitro/in vivo data stem from rapid degradation .

Q. What methodologies optimize in vivo efficacy in disease models?

  • Formulation : Salt forms (e.g., dihydrochloride) improve bioavailability, as seen in oral dosing studies achieving >50% pain reduction in rodent models .
  • Dosing regimens : Subcutaneous vs. oral administration can balance potency and toxicity, with pharmacokinetic profiling (Cmax, t½) guiding optimization .
  • Target engagement assays : Radiolabeled tracers or PET imaging validate target binding in vivo .

Methodological Tables

Q. Table 1: Comparative Biological Activity of Quinolinone Derivatives

Substituent PositionsTarget (IC₅₀)Selectivity Ratio (nNOS/eNOS)Reference
5,6,7-TrimethoxynNOS: 15 nM120:1
6-BromoVEGFR2: 28 nMN/A
7-HydroxyGABA-A: 5 μMN/A

Q. Table 2: Synthetic Yield Optimization

Reaction TypeReagents/ConditionsYield (%)Reference
Reductive AminationNaBH₄, MeOH, 0°C72.6
Photoredox CyclizationN-arylcinnamamide, PhF, RT65–80
BrominationNBS, CHCl₃, 40°C60–75

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